molecular formula C10H10N2O2 B1270846 1-(4-Aminophenyl)pyrrolidine-2,5-dione CAS No. 34373-09-6

1-(4-Aminophenyl)pyrrolidine-2,5-dione

Cat. No. B1270846
CAS RN: 34373-09-6
M. Wt: 190.2 g/mol
InChI Key: ZEPJTGNICKTBTQ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)pyrrolidine-2,5-dione is a pyrrolidine derivative . It has been found to have potential inhibitory effects on aromatase .


Synthesis Analysis

The synthesis of 1-(4-Aminophenyl)pyrrolidine-2,5-dione and its derivatives has been reported in several studies . The protocols used for synthesis do not require special conditions . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-(4-Aminophenyl)pyrrolidine-2,5-dione is characterized by a pyrrolidine ring attached to an aminophenyl group . The InChI code for this compound is 1S/C10H10N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2 .


Physical And Chemical Properties Analysis

1-(4-Aminophenyl)pyrrolidine-2,5-dione is a powder with a melting point of 239-240°C . Its molecular weight is 190.2 .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : The pyrrolidine ring, which is a part of the “1-(4-Aminophenyl)pyrrolidine-2,5-dione” molecule, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds. For example, a bicyclic sulfonamide showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Scientific Field: Biochemistry

    • Application Summary : “1-(4-Aminophenyl)pyrrolidine-2,5-dione” has been evaluated for its inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases.
    • Methods of Application : The methods of application involve preparing a series of 3-chloro-1-aryl pyrrolidine-2,5-diones and evaluating their inhibitory activity on the isoenzymes .
    • Results or Outcomes : The results or outcomes of this application are not specified in the available resources .
  • Scientific Field: Chemical Synthesis

    • Application Summary : “1-(4-Aminophenyl)pyrrolidine-2,5-dione” is used in the synthesis of new heterocyclic compounds . These compounds have different applications in medicinal chemistry .
    • Methods of Application : The methods of application involve synthesizing new heterocyclic compounds from "1-(4-Aminophenyl)pyrrolidine-2,5-dione" .
    • Results or Outcomes : The results or outcomes of this application are not specified in the available resources .
  • Scientific Field: Drug Discovery

    • Application Summary : The pyrrolidine ring in “1-(4-Aminophenyl)pyrrolidine-2,5-dione” is a versatile scaffold for novel biologically active compounds . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • Methods of Application : The design of new molecules often starts by studying the binding conformation of existing compounds . For example, a bicyclic sulfonamide showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Scientific Field: Material Science

    • Application Summary : “1-(4-Aminophenyl)pyrrolidine-2,5-dione” could potentially be used in the development of new materials. The pyrrolidine ring is a versatile scaffold that can be used to create a variety of structures with different properties .
    • Methods of Application : The methods of application would involve synthesizing new materials from “1-(4-Aminophenyl)pyrrolidine-2,5-dione” and testing their properties .
    • Results or Outcomes : The results or outcomes of this application are not specified in the available resources .
  • Scientific Field: Environmental Science

    • Application Summary : “1-(4-Aminophenyl)pyrrolidine-2,5-dione” could potentially be used in environmental science for the development of new methods for pollution control or remediation. The pyrrolidine ring is a versatile scaffold that can be used to create a variety of structures with different properties .
    • Methods of Application : The methods of application would involve synthesizing new compounds from “1-(4-Aminophenyl)pyrrolidine-2,5-dione” and testing their effectiveness in controlling or remediating pollution .
    • Results or Outcomes : The results or outcomes of this application are not specified in the available resources .

Safety And Hazards

The safety information available indicates that 1-(4-Aminophenyl)pyrrolidine-2,5-dione may be harmful if swallowed or in contact with skin . It may cause eye irritation and may be harmful if inhaled .

Future Directions

The future directions for the study of 1-(4-Aminophenyl)pyrrolidine-2,5-dione and its derivatives could involve further exploration of their biological activities and potential therapeutic applications . More research is needed to fully understand their mechanisms of action and to optimize their synthesis .

properties

IUPAC Name

1-(4-aminophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPJTGNICKTBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373411
Record name 1-(4-aminophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)pyrrolidine-2,5-dione

CAS RN

34373-09-6
Record name 1-(4-aminophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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